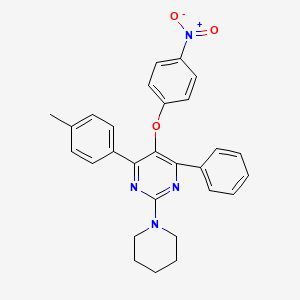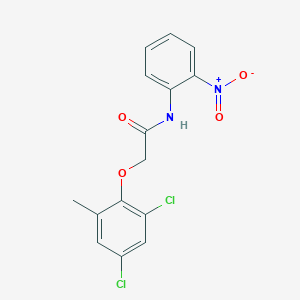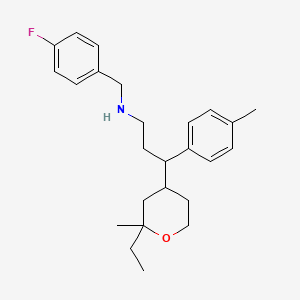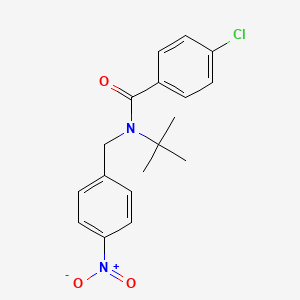
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to interact with a range of receptors and enzymes, including the cannabinoid receptor CB1, the opioid receptor mu, and the enzyme COX-2. These interactions can lead to the modulation of various physiological processes, such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the enzyme COX-2. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have analgesic effects, which may be due to its interaction with the opioid receptor mu. In addition, 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit a range of pharmacological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to the use of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments. The compound has not been extensively studied in vivo, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. One area of interest is the development of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine-based drugs for the treatment of cancer. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have potential as a treatment for certain types of cancer, and further research is needed to determine its efficacy and safety in vivo. Another area of interest is the elucidation of the mechanism of action of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. Further research is needed to determine how 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine interacts with various receptors and enzymes in the body, and how these interactions lead to its pharmacological effects. Finally, there is a need for further research on the safety profile of 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine. While the compound has shown promise as a therapeutic agent, its safety profile is not well established, and further research is needed to determine its potential side effects and toxicity.
Synthesemethoden
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-methylbenzaldehyde, 4-nitrophenol, phenylacetic acid, piperidine, and urea. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled conditions of temperature and pressure. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have potential as a treatment for certain types of cancer, such as lung cancer and breast cancer.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-20-10-12-22(13-11-20)26-27(35-24-16-14-23(15-17-24)32(33)34)25(21-8-4-2-5-9-21)29-28(30-26)31-18-6-3-7-19-31/h2,4-5,8-17H,3,6-7,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNZLPZKKCULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-5-(4-nitrophenoxy)-6-phenyl-2-piperidin-1-ylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)